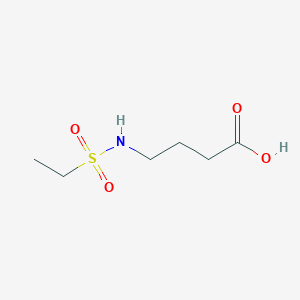

N-(ethylsulfonyl)-4-aminobutyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(ethylsulfonyl)-4-aminobutyric acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethylsulfonyl group attached to the nitrogen atom of 4-aminobutyric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(ethylsulfonyl)-4-aminobutyric acid typically involves the reaction of 4-aminobutyric acid with ethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-aminobutyric acid+ethylsulfonyl chloride→N-(ethylsulfonyl)-4-aminobutyric acid+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions: N-(ethylsulfonyl)-4-aminobutyric acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The sulfonyl group can be reduced to form sulfides.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: N-substituted derivatives of 4-aminobutyric acid.

Wissenschaftliche Forschungsanwendungen

N-(ethylsulfonyl)-4-aminobutyric acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study the effects of sulfonamide derivatives on biological systems.

Industry: It can be used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(ethylsulfonyl)-4-aminobutyric acid involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

N-(ethylsulfonyl)-4-aminobutyric acid can be compared with other similar compounds, such as:

- N-(methylsulfonyl)-4-aminobutyric acid

- N-(propylsulfonyl)-4-aminobutyric acid

- N-(butylsulfonyl)-4-aminobutyric acid

Uniqueness: The ethylsulfonyl group in this compound provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications compared to its methyl, propyl, and butyl counterparts. This balance can enhance its solubility and reactivity, making it a valuable compound in both research and industrial settings.

Biologische Aktivität

N-(ethylsulfonyl)-4-aminobutyric acid (ESABA) is a compound of interest due to its potential biological activities, particularly in relation to neurotransmitter modulation and pain management. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. The structural modification involving the ethylsulfonyl group enhances the compound's interaction with GABA receptors and transporters.

ESABA functions primarily as an inhibitor of GABA transporters (GATs), particularly mGAT1 and mGAT4. These transporters are crucial for maintaining GABA levels in the synaptic cleft, thus regulating neuronal excitability and synaptic transmission. The inhibition of these transporters can lead to increased GABA availability, enhancing its inhibitory effects on neuronal activity.

Table 1: GABA Transporter Inhibition by ESABA

| Compound | Target GAT | pIC50 Value | Effect on GABA Uptake |

|---|---|---|---|

| ESABA | mGAT1 | 5.36 | Inhibitory |

| ESABA | mGAT4 | 5.04 | Inhibitory |

Neuropathic Pain Management

Recent studies have highlighted the potential of ESABA in managing neuropathic pain through its action on GABA transporters. Neuropathic pain often results from imbalances in inhibitory neurotransmission, making GABAergic modulation a promising therapeutic target.

In a series of rodent models for neuropathic pain, compounds similar to ESABA demonstrated significant antinociceptive properties without inducing motor deficits. For instance, compounds exhibiting selective inhibition of mGAT4 showed reduced tactile allodynia and hyperalgesia in diabetic neuropathic pain models .

Case Studies

- Chemotherapy-Induced Neuropathic Pain : In studies involving oxaliplatin and paclitaxel-induced neuropathic pain models, ESABA analogs exhibited significant pain relief by enhancing GABAergic signaling through transporter inhibition .

- Diabetic Neuropathic Pain : Administration of ESABA derivatives led to notable reductions in pain responses in diabetic models, suggesting a robust mechanism through which enhanced GABA signaling can alleviate symptoms associated with neuropathic conditions .

Cytotoxicity and Safety Profile

While investigating the therapeutic potential of ESABA, it is crucial to assess its safety profile. Preliminary studies indicated that ESABA and its analogs did not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations. The compounds were further evaluated for hepatotoxicity, showing no adverse effects in liver cell assays .

Eigenschaften

IUPAC Name |

4-(ethylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-2-12(10,11)7-5-3-4-6(8)9/h7H,2-5H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYFGOQKBVAOAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588148 |

Source

|

| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926247-39-4 |

Source

|

| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.